molecular formula C36H50N4O5S B15185121 m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 94944-75-9

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B15185121
CAS No.: 94944-75-9
M. Wt: 650.9 g/mol
InChI Key: JLUMGSZBJQCCCD-UHFFFAOYSA-N
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Description

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a benzenesulphonic acid group, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps. The starting materials include a substituted benzene ring, a pyrazole derivative, and an aliphatic amine. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Purification steps, including crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to its specific structural features, such as the combination of a pyrazole ring and a benzenesulphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

94944-75-9

Molecular Formula

C36H50N4O5S

Molecular Weight

650.9 g/mol

IUPAC Name

3-[4-(2-cyanoethyl)-3-[4-(octadecanoylamino)phenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C36H50N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-34(41)38-30-25-23-29(24-26-30)35-33(21-18-27-37)36(42)40(39-35)31-19-17-20-32(28-31)46(43,44)45/h17,19-20,23-26,28,33H,2-16,18,21-22H2,1H3,(H,38,41)(H,43,44,45)

InChI Key

JLUMGSZBJQCCCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C2CCC#N)C3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

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